6-((1-(9H-xanthene-9-carbonyl)piperidin-4-yl)oxy)nicotinonitrile
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Overview
Description
6-((1-(9H-xanthene-9-carbonyl)piperidin-4-yl)oxy)nicotinonitrile is a versatile chemical compound utilized in diverse scientific research for its unique properties and potential applications. It is related to the compound 1-PHENYL-4-(9H-XANTHENE-9-CARBONYL)PIPERAZINE, which has a molecular formula of C24H22N2O2 .
Synthesis Analysis
The synthesis of compounds similar to this compound involves various synthetic strategies. For instance, the synthesis of N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives involves the use of piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives . The target products were obtained with 55–92% yields in relatively short reaction times .Molecular Structure Analysis
The molecular structure of related compounds like 1-PHENYL-4-(9H-XANTHENE-9-CARBONYL)PIPERAZINE has been analyzed and confirmed by 1H and 13C NMR and mass spectra . The molecular formula of this compound is C24H22N2O2 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of compounds similar to this compound are complex and involve multiple steps. For instance, the synthesis of N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives involves reactions with piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives .Properties
IUPAC Name |
6-[1-(9H-xanthene-9-carbonyl)piperidin-4-yl]oxypyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O3/c26-15-17-9-10-23(27-16-17)30-18-11-13-28(14-12-18)25(29)24-19-5-1-3-7-21(19)31-22-8-4-2-6-20(22)24/h1-10,16,18,24H,11-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOADZQQDZWPMOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC=C(C=C2)C#N)C(=O)C3C4=CC=CC=C4OC5=CC=CC=C35 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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